molecular formula C10H11NO3 B13225477 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid

Katalognummer: B13225477
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: UXPKXSGPDKALBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid is a chemical compound with a unique structure that includes a benzoxazepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 4-benzotriazolylmethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, which undergoes nucleophilic substitution reactions with reagents such as Grignard reagents, triethyl phosphite, and sodium borohydride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with Grignard reagents can yield various substituted benzoxazepines .

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to induce cell cycle arrest in cancer cells by targeting specific proteins involved in cell division . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8/h1-3,11H,4-6H2,(H,12,13)

InChI-Schlüssel

UXPKXSGPDKALBL-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(CN1)C=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.